molecular formula C18H19N5OS B5010883 2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine

2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine

Cat. No.: B5010883
M. Wt: 353.4 g/mol
InChI Key: HJCFGOPSXRJUCK-UHFFFAOYSA-N
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Description

“2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving triazole derivatives can be complex and varied, depending on the specific substituents in the molecule. The coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine has been a target of intensive research . Depending on the conditions, it can provide both N1 and N4 for coordination with ruthenium .

Mechanism of Action

The mechanism of action of triazole derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some triazole derivatives have shown promising anticancer activity . They were evaluated against human cancer cell lines and showed cytotoxic activity .

Properties

IUPAC Name

[4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(17-5-3-11-25-17)22-9-6-14(7-10-22)12-23-13-16(20-21-23)15-4-1-2-8-19-15/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCFGOPSXRJUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C3=CC=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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